![molecular formula C16H18N2O3 B1239318 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-(4-oxopent-2-en-2-ylamino)propanoic acid is an alpha-amino acid.
Applications De Recherche Scientifique
Biomarkers for Non-Infection Diseases
Indolic structure metabolites, derived from the microbial biotransformation of tryptophan, play significant roles as potential biomarkers for various non-infectious diseases. Studies have shown that the concentration changes in indolic compounds are associated with several cardiovascular, brain, and gastrointestinal diseases. The formation of these metabolites, such as indole-3-acetic acid and indole-3-propionic acid, is closely linked to gut bacteria, highlighting the importance of microbial metabolites in disease diagnostics and management (Beloborodova, Chernevskaya, & Getsina, 2020).
Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have demonstrated pleiotropic protective effects on chronic liver injuries in various studies. These effects include anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, and detoxification actions, showcasing the therapeutic potential of indoles in hepatic protection (Wang et al., 2016).
Indole Synthesis and Drug Development
The synthesis of indoles, including methods that may involve compounds structurally related to 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid, has been a subject of extensive research due to their wide range of biological activities. These synthetic methodologies enable the development of indole-based drugs with potential applications in treating various diseases, highlighting the importance of indole synthesis in medicinal chemistry (Taber & Tirunahari, 2011).
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c1-10(7-11(2)19)18-15(16(20)21)8-12-9-17-14-6-4-3-5-13(12)14/h3-7,9,15,17-18H,8H2,1-2H3,(H,20,21)/b10-7+ |
Clé InChI |
HEBNEQXWFBLWSC-JXMROGBWSA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/NC(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
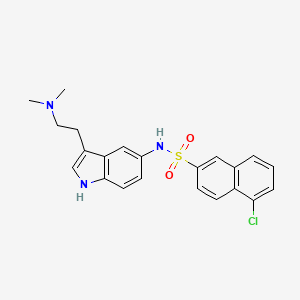
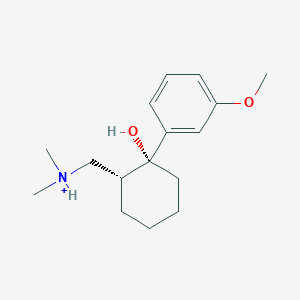

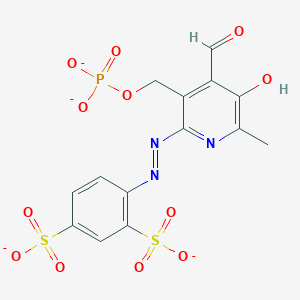
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)

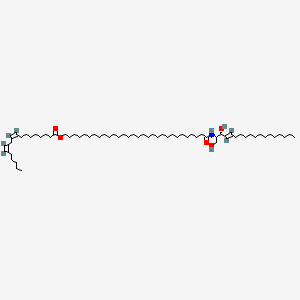
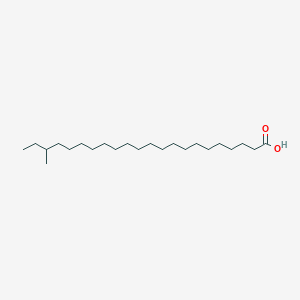


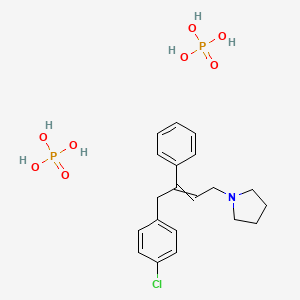

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
